3,3-Dimethylheptane-2,4,6-trione
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Overview
Description
3,3-Dimethylheptane-2,4,6-trione is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of three ketone groups located at the 2, 4, and 6 positions of the heptane chain, with two methyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylheptane-2,4,6-trione can be synthesized through the methylation of heptane-2,4,6-trione. The process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylheptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethylheptane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylheptane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
3-Methylheptane-2,4,6-trione: This compound has one less methyl group compared to 3,3-Dimethylheptane-2,4,6-trione.
3,5-Dimethylheptane-2,4,6-trione: This compound has an additional methyl group at the fifth carbon position.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and ketone functionalities
Properties
CAS No. |
23039-25-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,3-dimethylheptane-2,4,6-trione |
InChI |
InChI=1S/C9H14O3/c1-6(10)5-8(12)9(3,4)7(2)11/h5H2,1-4H3 |
InChI Key |
BLVCFNFGVTULKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(C)(C)C(=O)C |
Origin of Product |
United States |
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